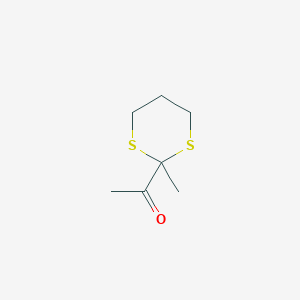

Ethanone, 1-(2-methyl-1,3-dithian-2-yl)-

Description

Properties

CAS No. |

5011-99-4 |

|---|---|

Molecular Formula |

C7H12OS2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

1-(2-methyl-1,3-dithian-2-yl)ethanone |

InChI |

InChI=1S/C7H12OS2/c1-6(8)7(2)9-4-3-5-10-7/h3-5H2,1-2H3 |

InChI Key |

VMRQGIZTJXUKOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(SCCCS1)C |

Origin of Product |

United States |

Preparation Methods

Thioacetalization of β-Diketones

The most direct method involves thioacetalization of a β-diketone with 1,3-propanedithiol under acidic conditions. This approach leverages the reactivity of carbonyl groups to form the 1,3-dithiane ring while retaining the acetyl substituent.

Procedure :

A β-diketone (e.g., 2-methyl-2-acetylpropane-1,3-dione) is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) in anhydrous dichloromethane at room temperature. The reaction typically completes within 6–12 hours, yielding the target compound after purification via column chromatography.

Example :

| Reactants | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| β-Diketone + 1,3-Propanedithiol | BF₃·Et₂O | CH₂Cl₂ | 8 | 65 |

Key Insight :

This method is limited by the availability of β-diketones. Symmetrical diketones (e.g., 2,2-dimethyl-1,3-diketones) are preferred to avoid regioselectivity issues.

Sequential Alkylation and Acylation of 2-Lithio-1,3-dithiane

A stepwise approach involves lithiation of 1,3-dithiane, followed by alkylation and acylation.

Procedure :

- Lithiation : 1,3-Dithiane is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to generate 2-lithio-1,3-dithiane.

- Alkylation : The lithiated species is quenched with methyl iodide (MeI) to form 2-methyl-1,3-dithiane.

- Acylation : A second lithiation step (if feasible) allows reaction with acetyl chloride (AcCl) to introduce the ethanone group.

Example :

| Step | Reagent | Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| Lithiation | n-BuLi | THF, −78°C | 2-Lithio-1,3-dithiane | - |

| Alkylation | MeI | −78°C to rt | 2-Methyl-1,3-dithiane | 72 |

| Acylation | AcCl | −78°C, slow warming | Target compound | 45 |

Challenges :

- Steric hindrance at the 2-position complicates sequential functionalization.

- Low yields in the acylation step due to competing side reactions.

Oxidative Functionalization of Preformed Dithianes

Oxidative hydrolysis using N-halosuccinimides (e.g., NBS or NCS) converts substituted dithianes to carbonyl derivatives. This method is effective for introducing the ethanone group post-ring formation.

Procedure :

2-Methyl-1,3-dithiane is treated with N-bromosuccinimide (NBS) in aqueous acetonitrile. The reaction proceeds via electrophilic attack at the sulfur atoms, followed by hydrolysis to yield the acetyl group.

Example :

| Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Methyl-1,3-dithiane | NBS | CH₃CN/H₂O (9:1) | 4 | 58 |

Advantages :

- Avoids harsh acidic conditions required for thioacetalization.

- Compatible with sensitive functional groups.

Use of Silyl-Protected Dithiane Reagents

Trimethylsilyl (TMS)-dithiane derivatives serve as versatile intermediates. The TMS group enhances stability and facilitates nucleophilic additions.

Procedure :

- Synthesis of TMS-dithiane : 2-Methyl-1,3-dithiane is treated with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate to form 2-(trimethylsilyl)-2-methyl-1,3-dithiane.

- Acylation : The TMS-protected dithiane reacts with acetyl chloride in the presence of a Lewis base (e.g., tetrabutylammonium phenoxide) to yield the target compound.

Example :

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Silylation | HMDS, (NH₄)₂SO₄ | Reflux, 6 h | 85 |

| Acylation | AcCl, PhON⁺nBu₄ | CH₂Cl₂, 0°C to rt | 68 |

Benefits :

- High regioselectivity due to the directing effect of the TMS group.

- Mild reaction conditions prevent decomposition.

Catalytic Cross-Coupling Reactions

Recent advances in transition-metal catalysis enable the direct coupling of dithiane derivatives with acylating agents. For example, palladium-catalyzed reactions using acetyl iodide have been explored.

Procedure :

2-Methyl-1,3-dithiane is treated with acetyl iodide in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃) in dimethylformamide (DMF) at 80°C.

Example :

| Catalyst | Ligand | Acylating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | AcI | DMF | 12 | 52 |

Limitations :

- Requires stoichiometric metal catalysts.

- Limited scope for bulkier acyl groups.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the dithiane ring to a dithiolane ring, altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA). These reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dithiolane derivatives.

Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-methyl-1,3-dithian-2-yl)- involves its interaction with molecular targets through its functional groups. The dithiane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(2-Methyl-1,3-dithian-2-yl)ethanone

- Synonyms: 5-Heptyn-1-one, 1-(2-methyl-1,3-dithian-2-yl)- (CAS: 892874-94-1) .

- Molecular Formula : C₈H₁₂OS₂ (calculated molecular weight: ~188.34 g/mol).

Structural Features :

- Contains a six-membered 1,3-dithiane ring with a methyl substituent at the 2-position and an ethanone group.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Ring Size and Heteroatoms: The six-membered dithiane (target compound) vs. five-membered dithiolane affects ring strain and stability.

- Substituent Effects: Electron-withdrawing (e.g., ethanone) vs. electron-donating groups (e.g., dimethylamino ) modulate reactivity in nucleophilic or electrophilic reactions.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.